molecular formula C17H14ClN3O2 B4442263 N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Cat. No. B4442263
M. Wt: 327.8 g/mol
InChI Key: PKIMPABWNUGZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential pharmacological properties. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. In

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is not fully understood. However, it is believed to act on multiple targets in the cell, including DNA, enzymes, and signaling pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, it has been found to modulate the activity of various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the activity of the NF-κB pathway. Furthermore, it has exhibited antimicrobial activity by disrupting the cell membrane of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide in lab experiments is its wide range of biological activities. This compound can be used to study the mechanisms of cancer cell growth, inflammation, and microbial infections. Additionally, it has been found to be relatively stable and easy to synthesize, which makes it a suitable candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide. One potential direction is to explore its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the efficacy and safety of this compound in preclinical and clinical trials. Additionally, research can be conducted to investigate the potential of this compound as an anti-inflammatory and antimicrobial agent. Furthermore, studies can be conducted to optimize the synthesis method and improve the yield and purity of the compound. Overall, N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has shown promising results in various areas of research, and further studies are needed to fully understand its potential pharmacological properties.

Scientific Research Applications

N-(4-chloro-3-methylphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide has been extensively studied for its potential pharmacological properties. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and microbial infections. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has exhibited antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-(4-chloro-3-methylphenyl)-2-(4-oxoquinazolin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-8-12(6-7-14(11)18)20-16(22)9-21-10-19-15-5-3-2-4-13(15)17(21)23/h2-8,10H,9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIMPABWNUGZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)CN2C=NC3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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